1-(2-Methoxyethyl)-2-methylpiperazine
Overview
Description
1-(2-Methoxyethyl)-2-methylpiperazine is an organic compound with the molecular formula C8H18N2O It is a derivative of piperazine, characterized by the presence of a methoxyethyl group and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethanol with 2-methylpiperazine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-2-methylpiperazine: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-4-methylpiperazine: Differing by the position of the methyl group on the piperazine ring.
Uniqueness: 1-(2-Methoxyethyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Biological Activity
1-(2-Methoxyethyl)-2-methylpiperazine is an organic compound with the molecular formula CHNO. It is a derivative of piperazine characterized by the presence of a methoxyethyl group and a methyl group attached to the piperazine ring. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate various biochemical pathways by binding to these targets, influencing cellular processes such as neurotransmission and synaptic plasticity. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for central nervous system (CNS) disorders.
Pharmacological Applications
Research indicates that derivatives of piperazine, including this compound, have potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's disease. The following table summarizes some key findings related to its pharmacological properties:
Case Studies
Several studies have explored the biological activity of piperazine derivatives similar to this compound:
- Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound showed synaptoprotective properties and improved cognitive functions by enhancing synaptic plasticity through TRPC6 activation .
- Anxiety and Depression : Research has indicated that piperazine derivatives can exhibit anxiolytic effects in animal models, suggesting their potential utility in treating anxiety disorders .
- Neurotoxicity Studies : In vitro studies have demonstrated that these compounds can mitigate neurotoxic effects induced by amyloid-beta peptides, which are known to contribute to neurodegenerative diseases .
This compound undergoes various chemical reactions that can alter its structure and potentially its biological activity:
- Oxidation : Can form N-oxides.
- Reduction : May yield different amine derivatives.
- Substitution : The methoxyethyl group can be replaced by other functional groups in nucleophilic substitution reactions.
These reactions highlight the compound's versatility as a synthetic intermediate in medicinal chemistry.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQNROQRIISTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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